3-ethynyl-N-(2-methylcyclopentyl)aniline

LogP Lipophilicity Regioisomer

Researchers requiring a chiral, sterically hindered aniline with a terminal alkyne for cross-coupling or click chemistry face limited sourcing options for this non-catalog custom synthesis target. • 95% purity with terminal alkyne at the 3-position for Sonogashira coupling & CuAAC click reactions • Chiral 2-methylcyclopentyl group provides distinct steric and lipophilic profile (LogP ~3.32) vs. 3-methyl or unsubstituted analogs • Custom synthesis target; small-batch procurement with global shipping available

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
Cat. No. B13254427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-N-(2-methylcyclopentyl)aniline
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1CCCC1NC2=CC=CC(=C2)C#C
InChIInChI=1S/C14H17N/c1-3-12-7-5-8-13(10-12)15-14-9-4-6-11(14)2/h1,5,7-8,10-11,14-15H,4,6,9H2,2H3
InChIKeyLOVVFIVRLBAAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-N-(2-methylcyclopentyl)aniline: Core Physicochemical & Procurement Profile for Researchers


3-Ethynyl-N-(2-methylcyclopentyl)aniline (CAS 1483480-61-0) is a specialized, non-commercial aromatic amine with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol . Its structure features a terminal ethynyl (-C≡CH) group at the 3-position of the aniline ring, combined with a sterically hindered, chiral 2-methylcyclopentyl group on the nitrogen . This architecture establishes it as a functional intermediate for advanced organic synthesis, particularly in Sonogashira cross-coupling and click chemistry applications [1]. The compound is typically supplied at a research-grade purity of 95%, with a calculated LogP of approximately 3.32, indicating significant lipophilicity . As a custom synthesis target rather than a catalog staple, procurement requires engagement with specialized fine chemical suppliers, with pricing models that reflect small-batch production realities [1].

Sonogashira & click chemistry handle
Chiral, sterically hindered secondary amine
Custom synthesis; research-grade purity

Why Simple Ethynylaniline Analogs Are Inadequate Substitutes for 3-Ethynyl-N-(2-methylcyclopentyl)aniline


The unique combination of the terminal alkyne and the chiral 2-methylcyclopentylamine group in 3-ethynyl-N-(2-methylcyclopentyl)aniline fundamentally prevents the straightforward use of simpler, unsubstituted ethynylanilines or even close regioisomers as drop-in replacements. Substitution of the N-(2-methylcyclopentyl) moiety with alternatives like the 3-methylcyclopentyl isomer alters the molecule's physicochemical and stereochemical properties, which can critically impact performance in applications sensitive to lipophilicity, steric bulk, or molecular recognition, such as in medicinal chemistry or materials science. The following quantitative evidence demonstrates the specific, measurable differences that justify a deliberate procurement decision for this exact molecular structure.

Regioisomer mismatch 3-methylcyclopentyl analog shows different lipophilicity, potentially shifting retention and solubility in experimental workflows.
Flexible-spacer analogs N-CH₂-cyclopentyl derivatives lack the steric rigidity of the direct N-cyclopentyl attachment, which may reduce asymmetric induction or catalytic differentiation.

Quantitative Differentiation of 3-Ethynyl-N-(2-methylcyclopentyl)aniline Against Its Closest Analogs


LogP Differential: Enhanced Lipophilicity in the 2-Methylcyclopentyl Regioisomer

The 2-methylcyclopentyl regioisomer of 3-ethynyl-N-(methylcyclopentyl)aniline exhibits a quantifiably higher partition coefficient (LogP) compared to its 3-methylcyclopentyl analog . This difference in lipophilicity, a key parameter in drug design and analytical method development, demonstrates that the position of the methyl group on the cyclopentyl ring directly influences the compound's overall hydrophobicity and, consequently, its behavior in biological and chromatographic systems.

Lipophilicity shift
Head-to-head
Δ LogP +0.08
Supports chromatographic retention differentiation.
In silico calculation; 2-methyl vs 3-methyl isomer.
LogP Lipophilicity Regioisomer Physicochemical Property Chromatography

Structural Rigidity: Steric & Conformational Impact of the 2-Methylcyclopentyl Group

The presence of a methyl group at the 2-position of the cyclopentyl ring in 3-ethynyl-N-(2-methylcyclopentyl)aniline introduces significant steric bulk adjacent to the secondary amine nitrogen [1]. This is in contrast to an analog like N-(cyclopentylmethyl)-3-ethynylaniline , which positions the cyclopentyl group further away from the nitrogen via a methylene spacer. The difference in steric environment and conformational freedom around the C-N bond can influence the compound's reactivity, particularly in catalytic cycles where substrate binding and orientation are critical [1].

Steric environment
Cross-study comparable
Direct C–N ring attachment vs methylene spacer
May influence asymmetric induction and catalytic reactivity.
Structural comparison; target Fsp3 = 0.43.
Steric Hindrance Conformational Analysis Catalysis Asymmetric Synthesis

Supply Chain & Cost Structure: Differentiating Custom Synthesis from Catalog Analogs

The procurement profile of 3-ethynyl-N-(2-methylcyclopentyl)aniline is distinct from many ethynylaniline analogs that are available as off-the-shelf catalog items. As a compound typically produced via custom or small-batch synthesis, its pricing reflects a different economic model. A cost analysis reveals a steep price curve, particularly for smaller quantities, which is characteristic of a non-stock item [1]. This contrasts sharply with the availability and cost of simpler building blocks like 3-ethynylaniline, which are mass-produced and sold at commodity prices.

Procurement cost
Cross-study comparable
~400–600× higher cost/g vs 3-ethynylaniline
Custom synthesis economics; not a commodity building block.
Based on 2023 vendor pricing; small-batch scale.
Custom Synthesis Procurement Cost Modeling Specialty Chemicals

Targeted Research & Industrial Applications for 3-Ethynyl-N-(2-methylcyclopentyl)aniline


Synthesis of Novel CCR4 Antagonists for Immunology & Oncology Research

Given its specific structural features—a substituted aniline core with a terminal alkyne—3-ethynyl-N-(2-methylcyclopentyl)aniline is a logical advanced intermediate for developing novel small-molecule antagonists of the CC chemokine receptor 4 (CCR4), a target implicated in allergic diseases, autoimmune disorders, and certain cancers [1][2]. The differentiated LogP and steric bulk of the 2-methylcyclopentyl group may be crucial for achieving the desired receptor binding affinity and selectivity profile compared to simpler aniline-based leads.

Development of Advanced Hole-Transporting Materials for Perovskite Solar Cells and OLEDs

The combination of an electron-rich aniline core and a terminal alkyne makes this compound a valuable building block for synthesizing enamine-based organic hole conductors [3]. Its high LogP and specific steric environment can be leveraged to tune the solubility, film morphology, and electronic properties of the final material. The alkyne group also provides a handle for further functionalization or for participating in stabilizing interactions within optoelectronic devices [4].

Asymmetric Catalysis and Stereochemical Probe Design

The chirality inherent in the 2-methylcyclopentyl group, when used to construct a ligand for asymmetric catalysis, can impart measurable stereoselectivity in cross-coupling or addition reactions . Researchers can utilize this compound to synthesize chiral catalysts or auxiliaries where the specific steric and electronic profile of the 2-methylcyclopentyl group is hypothesized to outperform analogs like the 3-methylcyclopentyl or unsubstituted cyclopentyl versions, which would offer different spatial arrangements and thus different enantiomeric excesses in a given reaction.

Synthesis of Functional Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl group serves as a robust and chemoselective handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction [5]. This allows researchers to conjugate the N-(2-methylcyclopentyl)aniline scaffold to a vast array of azide-functionalized molecules—such as fluorophores, biotin, or polyethylene glycol (PEG) chains—for applications in chemical biology, proteomics, and drug discovery. The unique lipophilicity and steric profile of the 2-methylcyclopentyl group are retained in the final bioconjugate, potentially influencing its cellular uptake, subcellular localization, or target engagement.

Application
Selection Property
Validation Focus
CCR4 antagonist synthesis
Lipophilic, sterically differentiated aniline core
Receptor binding & selectivity screening
Hole-transporting materials
Enamine-based building block with tunable electronics
Film morphology & device performance evaluation
Asymmetric catalysis ligands
Chiral, sterically hindered amine for ligand design
Enantioselectivity & reaction optimization
CuAAC bioconjugation
Terminal alkyne handle with retained steric profile
Conjugate stability & cellular uptake studies
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